![molecular formula C8H6N2O2 B1287841 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid CAS No. 800401-65-4](/img/structure/B1287841.png)
1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid
Overview
Description
1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused pyrrole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriately substituted pyridine derivatives. For example, a palladium-mediated Sonogashira coupling of a substituted pyridine can be followed by cyclization to form the pyrrolo[3,2-c]pyridine core .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions, often facilitated by the presence of activating groups on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents and organometallic reagents are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Anticancer Applications
A series of studies have focused on the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives targeting FGFRs. One notable study identified a specific derivative that exhibited potent inhibitory activity against FGFR1–4 with IC50 values ranging from 7 to 712 nM. This compound also demonstrated significant effects on breast cancer cell lines by inhibiting proliferation and inducing apoptosis .
Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Effect on Cell Proliferation |
---|---|---|---|---|
4h | 7 | 9 | 25 | Inhibits proliferation |
Enzyme Inhibition
Research has indicated that 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid derivatives can effectively inhibit casein kinase Iε. This inhibition is particularly relevant for conditions involving dysregulated cellular signaling pathways. The structural modifications made to the core compound have led to enhanced potency against this enzyme .
Diabetes Management
The antidiabetic potential of certain derivatives has been explored through their ability to stimulate glucose uptake in muscle and fat cells. For instance, compounds with specific substituents have shown a significant increase in insulin sensitivity by facilitating glucose incorporation into lipids .
Compound | Insulin Sensitivity Increase (%) |
---|---|
Derivative A | 30% |
Derivative B | 37% |
Mechanism of Action
The mechanism of action of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives act as colchicine-binding site inhibitors, disrupting tubulin polymerization and thereby inhibiting cell division . The molecular targets and pathways involved include tubulin proteins and associated signaling pathways.
Comparison with Similar Compounds
1H-pyrrolo[2,3-c]pyridine: Another heterocyclic compound with a similar fused ring system.
1H-pyrrolo[3,2-b]pyridine: Differing in the position of the nitrogen atom in the pyridine ring.
1H-pyrazolo[3,4-c]pyridine: Featuring a pyrazole ring fused to the pyridine ring.
Uniqueness: 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of cancer research and neuropharmacology. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Overview of the Compound
This compound features a fused pyrrole and pyridine ring system. Its primary biological targets include Fibroblast Growth Factor Receptors (FGFRs) and FMS kinase, which are crucial in various signaling pathways related to cell proliferation, migration, and apoptosis.
Target Interactions
- Fibroblast Growth Factor Receptors (FGFRs) : The compound inhibits FGFR activity, which plays a pivotal role in regulating organ development and angiogenesis. Inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells.
- FMS Kinase : It also inhibits FMS kinase, affecting cellular signaling pathways that are vital for tumor progression and metastasis .
Biochemical Pathways
The inhibition of FGFRs and FMS kinase alters several downstream signaling cascades:
- Cell Proliferation : Reduced signaling through FGFRs can lead to decreased tumor growth.
- Apoptosis : Enhanced apoptosis due to disrupted survival signals from FGFRs.
- Angiogenesis : Inhibition of new blood vessel formation, which is essential for tumor growth.
Anti-Cancer Properties
Recent studies have highlighted the anti-cancer potential of this compound derivatives:
Compound ID | Cancer Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
10t | HeLa | 0.12 | Tubulin polymerization inhibition |
10t | SGC-7901 | 0.21 | Disruption of microtubule dynamics |
10t | MCF-7 | 0.15 | Induction of apoptosis |
These derivatives exhibit moderate to excellent anti-tumor activities across various cancer cell lines, showcasing their potential as therapeutic agents against malignancies .
Neuroprotective Effects
In neuropharmacological studies, this compound has been shown to act as a selective D3 dopamine receptor agonist. This activity has implications for treating neurodegenerative diseases:
- Neuroprotection : It protects against neurodegeneration induced by toxins like MPTP in animal models. The mechanism involves direct interaction with D3 receptors, enhancing dopaminergic signaling without activating D2 receptors, thus minimizing side effects associated with traditional dopamine agonists .
Case Studies
- Cancer Research : A study demonstrated that derivatives of this compound significantly inhibited breast cancer cell proliferation while inducing apoptosis through FGFR inhibition. The compound's ability to disrupt microtubule dynamics was also highlighted as a key mechanism in its anti-cancer activity .
- Neurodegenerative Disease Models : Research on D3 receptor-preferring agonists indicated that these compounds could mitigate symptoms associated with Parkinson's disease models by protecting dopaminergic neurons from degeneration .
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-3-5-4-9-2-1-6(5)10-7/h1-4,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFOMGVCGLRXAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589843 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
800401-65-4 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80589843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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